molecular formula C12H15N3 B13640435 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine

1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine

Katalognummer: B13640435
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: XBFQTJBEMIAWMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine is an organic compound that features a benzyl group substituted with two methyl groups at the 3 and 4 positions, attached to an imidazole ring

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 3,4-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction requirements. Major products formed from these reactions include substituted imidazole derivatives and modified benzyl groups.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the benzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3,4-Dimethylbenzyl)-1h-imidazol-2-amine include:

    1-Benzyl-1h-imidazole: Lacks the methyl groups on the benzyl ring, resulting in different chemical and physical properties.

    1-(2,4-Dimethylbenzyl)-1h-imidazole: Has methyl groups at different positions on the benzyl ring, affecting its reactivity and applications.

    1-(3,4-Dimethoxybenzyl)-1h-imidazole:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Eigenschaften

Molekularformel

C12H15N3

Molekulargewicht

201.27 g/mol

IUPAC-Name

1-[(3,4-dimethylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C12H15N3/c1-9-3-4-11(7-10(9)2)8-15-6-5-14-12(15)13/h3-7H,8H2,1-2H3,(H2,13,14)

InChI-Schlüssel

XBFQTJBEMIAWMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)CN2C=CN=C2N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.